molecular formula C20H22N4O2S B5588688 3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine

3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine

Cat. No.: B5588688
M. Wt: 382.5 g/mol
InChI Key: KNCPSSXZDRTIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.14634713 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms

Research emphasizes the importance of understanding the metabolism of drugs by Cytochrome P450 (CYP) enzymes due to the potential for drug-drug interactions when multiple drugs are administered to patients. The selectivity of chemical inhibitors, such as the compound , plays a crucial role in deciphering the involvement of specific CYP isoforms in drug metabolism. This knowledge is critical for predicting possible drug interactions and ensuring patient safety (Khojasteh et al., 2011).

Chemistry and Pharmacology of Stereoisomers

The compound's structural characteristics, particularly its piperidine ring, contribute to its unique activity within the 4-anilidopiperidine class of opiates. Research into ohmefentanyl, a structurally related compound, highlights the impact of modifications to the piperidine ring on biological activity. These insights suggest the potential of 3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine in developing new pharmacological agents (Brine et al., 1997).

Ligands for D2-like Receptors

The study of arylcycloalkylamines highlights the importance of arylalkyl substituents, like those in the compound of interest, in improving the potency and selectivity of binding affinity at D2-like receptors. This is relevant for the design of new antipsychotic agents, suggesting a potential application of the compound in psychiatric medication (Sikazwe et al., 2009).

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, closely related to the compound , are significant in the design of drugs with a wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This underscores the versatility of the piperidine and piperazine scaffolds in medicinal chemistry (Rathi et al., 2016).

DNA Minor Groove Binders

The study of Hoechst 33258 and its analogues, which bind to the minor groove of DNA, illustrates the potential of structurally similar compounds, including those with piperidine elements, to interact with DNA. These interactions are crucial for the development of new drugs targeting genetic diseases or cancer (Issar & Kakkar, 2013).

Properties

IUPAC Name

(3-methyl-3-phenylpiperidin-1-yl)-[5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-20(15-6-3-2-4-7-15)10-5-11-24(13-20)18(25)17-9-8-16(26-17)12-27-19-21-14-22-23-19/h2-4,6-9,14H,5,10-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCPSSXZDRTIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CC=C(O2)CSC3=NC=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.